3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
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Overview
Description
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenylpiperazine moiety attached to a pyrrolidine-2,5-dione core
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-phenylpiperazine derivatives, have been reported to exhibit significant antibacterial and antifungal activity . They have also been reported as acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) .
Mode of Action
For instance, 4-phenylpiperazine derivatives have been reported to exhibit antimicrobial activity by interacting with the crystal structure of oxidoreductase proteins .
Biochemical Pathways
Related compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to microbial growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and are p-gp substrates .
Result of Action
Related compounds have been reported to exhibit significant antibacterial and antifungal activity , suggesting that they may inhibit the growth and proliferation of certain microbes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione are largely unexplored. Related compounds with phenylpiperazine moieties have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present .
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their subcellular localization and effects on activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperazine ring.
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is formed through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: The compound is evaluated for its activity as an acetylcholinesterase inhibitor, which is relevant for cognitive enhancement.
Biological Research: It is used in studies investigating the role of piperazine derivatives in modulating neurotransmitter systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: A compound with anticonvulsant activity.
Uniqueness
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is unique due to its specific structural features and its potential applications in treating neurological disorders. Its combination of a phenylpiperazine moiety with a pyrrolidine-2,5-dione core distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIZAEWPSRYCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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